molecular formula C17H16FN3O5S B2711174 5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide CAS No. 920243-11-4

5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2711174
CAS No.: 920243-11-4
M. Wt: 393.39
InChI Key: VANKPQFXOLHDOL-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide (CAS 920243-11-4) is a synthetic small molecule with a molecular formula of C17H16FN3O5S and a molecular weight of 393.39 g/mol . This compound is a sulfonamide derivative, a class known for its versatility in medicinal chemistry and chemical biology research. Its structure incorporates several pharmaceutically relevant motifs, including a fluorine atom, a furan ring, a methoxybenzene, and a pyridazine core, which may make it a valuable building block or a candidate for screening in various assay systems. The presence of the sulfonamide group suggests potential for investigation in areas such as enzyme inhibition, given that this functional group is found in compounds targeting a wide range of biological processes . Researchers may find this chemical useful as a starting point for structure-activity relationship (SAR) studies or as a reference standard in analytical chemistry. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-fluoro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c1-24-15-6-4-12(18)11-16(15)27(22,23)19-8-10-26-17-7-5-13(20-21-17)14-3-2-9-25-14/h2-7,9,11,19H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKPQFXOLHDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16FN3O5SC_{17}H_{16}FN_{3}O_{5}S, with a molecular weight of 393.4 g/mol. The presence of a fluorine atom, furan ring, and pyridazine moiety contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H16FN3O5SC_{17}H_{16}FN_{3}O_{5}S
Molecular Weight393.4 g/mol
CAS Number920243-11-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to target proteins, which may include enzymes or receptors involved in various metabolic pathways. This interaction can lead to modulation of enzymatic activity or receptor signaling, contributing to its pharmacological effects.

Antitumor Activity

Research indicates that compounds structurally similar to 5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar chemical frameworks have shown GI50 values ranging from 4.57 to 97.09 μM in human cancer cell lines, suggesting strong potential for anticancer applications .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes, particularly those involved in glucose metabolism. In studies comparing various compounds, it was found that structurally related compounds can act as potent alpha-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia. The IC50 values reported for these inhibitors indicate a mixed-competitive inhibition mechanism, enhancing their therapeutic relevance in diabetes management .

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that modifications in the sulfonamide group can significantly enhance the anticancer activity of related compounds. For example, a study highlighted that derivatives with enhanced lipophilicity showed improved cellular uptake and cytotoxicity against breast cancer cell lines.
  • Diabetes Management : A comparative analysis of various alpha-glucosidase inhibitors revealed that certain derivatives of this compound exhibited superior efficacy in lowering blood glucose levels in animal models, outperforming established drugs like acarbose .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this class of compounds. The following table summarizes key findings from recent studies:

Compound TypeActivity TypeIC50 (μM)Reference
5-fluoro-N-(...)Alpha-glucosidase inhibitor4.40
Related sulfonamide derivativeAntiproliferative28.1 (vs acarbose)
Pyridazine-based analogCytotoxicity4.57 - 97.09

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide with key analogs from recent literature:

Compound Name / ID Structural Features Molecular Weight (g/mol) Key Biological Activity / Target Solubility (LogP) Reference
Target Compound 5-fluoro-2-methoxybenzenesulfonamide + pyridazine-furan ether side chain 420.41 Not explicitly reported (inferred kinase inhibition) ~2.1 (predicted)
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () Bromo-methoxypyridine + difluorobenzenesulfonamide 379.19 Antimicrobial activity (gram-positive bacteria) ~1.8
5-(6-chloro-8-(((2-ethylpyridin-4-yl)methyl)amino)-2-methylimidazo[1,2-b]pyridazin-3-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide () Chloro-imidazopyridazine + dimethylaminoethyl side chain 555.19 PI4KB inhibitor (IC₅₀ = 12 nM) ~1.5
3-(6-chloro-2-(4-fluorophenyl)-3-(methylcarbamoyl)furo[2,3-b]pyridin-5-yl)benzoic acid () Furopyridine + fluorophenyl + methylcarbamoyl benzoic acid 433.83 Not reported (structural focus on furopyridine core) ~2.4
1225586-05-9 () Chloro-pyrrolopyridine + pyrimidine + cyclopropyl carboxamide 458.91 Kinase inhibition (JAK/STAT pathway) ~3.0

Key Structural and Functional Insights:

The furan moiety may enhance metabolic stability compared to the furopyridine in , which is more prone to oxidative degradation .

Electron-Withdrawing Groups :

  • The 5-fluoro and 2-methoxy groups on the benzenesulfonamide core improve solubility and reduce LogP compared to ’s bromo-difluoro analog, which has higher lipophilicity (LogP ~1.8 vs. ~2.1) .

Side Chain Modifications: The dimethylaminoethyl side chain in ’s compound enhances cellular permeability, whereas the target compound’s pyridazine-furan ether may limit passive diffusion due to steric bulk .

Key Research Findings and Implications

Synthetic Feasibility :

  • The target compound’s synthesis likely follows protocols similar to , where sulfonamide coupling with pyridine derivatives in anhydrous pyridine yields high-purity products (e.g., 91% yield for ’s analog) .

The furan-pyridazine motif may improve selectivity over off-target kinases .

Metabolic Stability: Fluorine substitution (as in the target compound) typically reduces CYP450-mediated metabolism compared to non-fluorinated analogs like ’s chloro-pyrrolopyridine derivative .

Limitations: No direct comparative studies between the target compound and its analogs exist in the provided evidence. Further in vitro assays (e.g., kinase panels, solubility profiling) are needed to validate its advantages.

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